2,4-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide
Description
2,4-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, anti-inflammatory, and diuretic properties . This particular compound features a thiophene ring, which is a five-membered ring containing sulfur, making it a heterocyclic compound .
Properties
IUPAC Name |
2,4-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S2/c1-10-5-6-13(11(2)8-10)18(15,16)14-9-12-4-3-7-17-12/h3-8,14H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWJFYHQYYDVCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=CS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with benzenesulfonamide derivatives under specific reaction conditions . Industrial production methods often utilize optimized reaction conditions to maximize yield and purity. These conditions may include controlled temperature, pressure, and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
2,4-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Scientific Research Applications
2,4-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antibacterial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of bacterial infections or inflammatory diseases.
Industry: It is used in the development of new materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
2,4-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide can be compared with other similar compounds, such as:
Sulfamethazine: A sulfonamide antibiotic used in veterinary medicine.
Sulfadiazine: A sulfonamide used in combination with pyrimethamine to treat toxoplasmosis.
Suprofen: A nonsteroidal anti-inflammatory drug with a thiophene framework.
What sets this compound apart is its unique combination of a thiophene ring and a benzenesulfonamide moiety, which may confer distinct pharmacological properties and applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
